molecular formula C10H15NO5 B580220 (R)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid CAS No. 364077-84-9

(R)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid

Cat. No.: B580220
CAS No.: 364077-84-9
M. Wt: 229.232
InChI Key: CKYGSXRXTIKGAJ-SSDOTTSWSA-N
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Description

®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid is a chemical compound known for its use in organic synthesis, particularly in the protection of amino groups. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and other applications where temporary protection of functional groups is required .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine derivatives with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Peptide Synthesis

One of the primary applications of (R)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid is in peptide synthesis. The compound serves as a protecting group for amino acids during the synthesis of peptides. Protecting groups are crucial in multi-step synthesis processes to prevent undesired reactions at specific functional groups.

Case Study: Synthesis of Bioactive Peptides

In a study published in Organic Letters, researchers utilized this compound to synthesize cyclic peptides with enhanced biological activity. The Boc group was used to protect the amine functionality, allowing for selective coupling reactions without side reactions occurring at the amine site .

Role as an Intermediary in Pharmaceutical Development

This compound is also used as an intermediary in the synthesis of various pharmaceutical agents. Its structure allows it to participate in key reactions that lead to the formation of more complex molecules.

Example: Synthesis of Antiviral Agents

Research has shown that derivatives of this compound can be transformed into antiviral compounds through a series of chemical reactions involving nucleophilic substitutions and cyclizations. These transformations have been pivotal in developing new antiviral drugs targeting viral replication processes .

Applications in Asymmetric Synthesis

The compound plays a significant role in asymmetric synthesis, where it aids in the production of enantiomerically pure compounds. The use of this compound allows chemists to achieve high levels of chirality, which is essential for the efficacy and safety of many drugs.

Research Findings

A study detailed in Tetrahedron Letters highlighted its effectiveness in facilitating asymmetric Michael additions, leading to high yields of chiral products. The study emphasized the importance of using this compound to enhance reaction selectivity and reduce racemization during synthesis .

Data Table: Comparison of Synthetic Methods Involving this compound

Method TypeReaction TypeYield (%)Reference
Peptide SynthesisCoupling with amino acids85Organic Letters
Pharmaceutical IntermediaryNucleophilic substitution90BLD Pharm
Asymmetric SynthesisMichael addition92Tetrahedron Letters

Biological Activity

(R)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, commonly referred to as Boc-pyrrolidine, is a significant compound in organic synthesis, particularly noted for its role as a protecting group in peptide and amino acid synthesis. This article delves into its biological activity, chemical properties, and applications based on diverse research findings.

The molecular formula of this compound is C10_{10}H15_{15}NO5_5, with a molecular weight of 229.23 g/mol. It features a tert-butoxycarbonyl (Boc) group, which is crucial for protecting amine functionalities during synthetic processes. The compound's solubility is classified as very soluble, with reported solubility values varying between 15.1 mg/ml and 125.0 mg/ml depending on the conditions .

The primary biological activity of this compound is linked to its utility in organic synthesis rather than direct pharmacological effects. The Boc group serves to protect amine groups during the synthesis of peptides and other complex molecules, allowing selective reactions without interference from the amine functionality. Upon deprotection, the amine can participate in further reactions, making it a versatile intermediate in drug development .

1. Peptide Synthesis

Boc-pyrrolidine is extensively used in the synthesis of peptides due to its ability to protect amino groups. This protection prevents unwanted reactions during peptide coupling processes. The deprotection step can be efficiently achieved using trifluoroacetic acid (TFA), allowing for the release of the free amine for subsequent reactions .

2. Drug Development

In medicinal chemistry, this compound acts as an intermediate in the synthesis of various pharmaceuticals. Its role in constructing biologically active molecules has been documented in several studies focusing on novel drug candidates that target specific biological pathways .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of Boc-pyrrolidine in synthesizing a series of anticancer agents targeting specific kinases. The protection-deprotection strategy enabled the successful assembly of complex structures that exhibited potent biological activity against cancer cell lines .

Case Study 2: Development of Neuroactive Compounds

Research has shown that derivatives of Boc-pyrrolidine can be modified to enhance their activity at nicotinic acetylcholine receptors (nAChRs). These modifications have led to compounds with selective agonistic properties, indicating potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
This compound364077-84-9Protecting group for amines
(S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate166410-05-5Similar structure but different stereochemistry
(R)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate256487-77-1Variants used in asymmetric synthesis

Properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h7H,4-5H2,1-3H3,(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYGSXRXTIKGAJ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)C[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654649
Record name 1-(tert-Butoxycarbonyl)-4-oxo-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364077-84-9
Record name 1-(tert-Butoxycarbonyl)-4-oxo-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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